

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-nitrophthalimide**, a key intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document details the prevalent synthetic methodologies, purification techniques, and a full profile of its physicochemical and spectroscopic properties.

Physicochemical Properties

4-Nitrophthalimide is a pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C8H4N2O4	[3][4]
Molecular Weight	192.13 g/mol	[3][4][5]
Melting Point	198-205 °C	[5][6][7][8]
Appearance	Pale yellow crystalline solid/powder	[2][3][5]
Solubility	Insoluble in water; Soluble in ethanol, acetone, and DMSO.	[2][3]
CAS Number	89-40-7	[4][5][7]

Synthesis of 4-Nitrophthalimide

The most common and well-documented method for the synthesis of **4-nitrophthalimide** is the direct nitration of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1][4][6]

Synthesis Workflow

The synthesis process involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The workflow is depicted in the following diagram.



Reactants Fuming Nitric Acid + Phthalimide Concentrated Sulfuric Acid **Process** Nitration Reaction (Controlled Temperature) Quenching in Ice Water Filtration Washing with Water Drying Purification Recrystallization (e.g., from Ethanol) Product 4-Nitrophthalimide

Synthesis Workflow for 4-Nitrophthalimide

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Caption: A flowchart illustrating the key stages in the synthesis of **4-nitrophthalimide**.



Detailed Experimental Protocol

This protocol is a modification of the method described by Levy and Stephen, as cited in Organic Syntheses.[6]

Materials:

- Phthalimide (1.36 moles, 200 g)
- Fuming nitric acid (sp. gr. 1.50, 5.7 moles, 240 cm³)
- Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)
- Cracked ice (4.5 kg)
- 95% Ethyl alcohol (3-3.2 L)

Procedure:

- Preparation of the Nitrating Mixture: In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath. To this, slowly add 240 cm³ of fuming nitric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.[6]
- Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of
 phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C
 with vigorous stirring.[6] Allow the reaction mixture to warm to room temperature as the ice in
 the bath melts and leave it to stand overnight.[6]
- Work-up: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[6]
- Isolation of Crude Product: Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.[6]
- Washing: Resuspend the filter cake in 2 L of ice water and stir vigorously. Filter the solid again. Repeat this washing procedure four times to remove any residual acid.[6]



- Drying: Dry the crude product in the air. The expected yield of the crude product is 165–174
 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[6]
- Purification: Purify the crude material by recrystallization from 3 to 3.2 L of 95% ethyl alcohol.
 This will yield 136–140 g (52–53% of the theoretical amount) of pure 4-nitrophthalimide with a melting point of 198°C.[6] An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at 25°C for 10 hours has been reported to yield over 82%.[1][9]

Characterization of 4-Nitrophthalimide

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-nitrophthalimide**. The following sections detail the expected spectroscopic data.

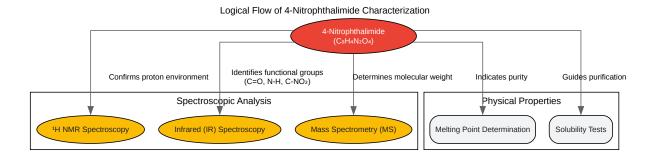
Spectroscopic Data

Technique	Observed Data	Reference
¹ H NMR	Spectra available in databases. Key signals are expected in the aromatic region.	[3][10][11]
IR (KBr)	Characteristic peaks for C=O stretching of the imide, N-H stretching, and C-NO ₂ stretching.	[3][12][13]
Mass Spec. (GC-MS)	Molecular Ion Peak (M+) at m/z = 192. Top peak at m/z = 103, second highest at m/z = 75.	[3]

Logical Relationship of Characterization Data

The relationship between the molecular structure of **4-nitrophthalimide** and its characterization data is illustrated below.





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Caption: A diagram showing how different analytical techniques confirm the structure of **4-nitrophthalimide**.

Safety and Handling

4-Nitrophthalimide is considered a hazardous substance.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4][14]

Applications

4-Nitrophthalimide is a valuable intermediate in organic synthesis.[2] It is a precursor for the synthesis of 4-aminophthalimide, which is used in the preparation of azo dyes.[1] Furthermore, it is a key starting material for the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the production of pharmaceuticals.[1][4]

This guide provides a solid foundation for the synthesis and characterization of **4-nitrophthalimide**. For further details on specific spectroscopic data, it is recommended to consult dedicated spectral databases.



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